2-(1H-Pyrrol-1-Yl)Phenol

Molecular Geometry Hydrogen Bonding Conformational Analysis

2-(1H-Pyrrol-1-yl)phenol (CAS 32277-91-1) is the ortho-substituted pyrrole-phenol isomer—never substitute with generic analogs. Its ortho-geometry enables Pd-catalyzed O-H/C-H insertion cascades to form pyrrolo[2,1-c][1,4]benzoxazines—a reaction impossible with the para-isomer. It is the essential precursor for pyrrolo[2,1-d][1,2,5]benzothiadiazepine anti-HIV-1 agents and a scaffold for novel aldose reductase inhibitors (LogP ~2.34, pKa ~9.5). Investigators studying bacterial DnaA inhibition also require this specific isomer. Procure the verified ortho-isomer to ensure reproducible synthetic outcomes and valid SAR data.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 32277-91-1
Cat. No. B1298935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrrol-1-Yl)Phenol
CAS32277-91-1
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CC=C2)O
InChIInChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H
InChIKeyNZABOAAWARHJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrrol-1-yl)phenol (CAS 32277-91-1) Technical Baseline and Procurement Context


2-(1H-Pyrrol-1-yl)phenol (CAS 32277-91-1) is a heterocyclic aromatic compound with the molecular formula C10H9NO, featuring both a pyrrole ring and a phenol group [1]. It is a solid at room temperature with a reported melting point range of 45-50°C [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex pyrrole-containing heterocycles [2]. While it has been investigated for potential antimicrobial and anticancer properties , its primary value in procurement lies in its distinct molecular architecture and physicochemical properties compared to other pyrrole-phenol hybrids.

2-(1H-Pyrrol-1-yl)phenol Differentiation: Why Close Analogs Are Not Interchangeable


Substituting 2-(1H-Pyrrol-1-yl)phenol with a generic 'pyrrole-phenol' analog is scientifically unsound due to the critical influence of substitution pattern on physicochemical and biological properties. The ortho-relationship between the pyrrole and phenol groups in this compound [1] creates a specific hydrogen-bonding network and steric environment that is distinct from its para-substituted isomer, 4-(1H-Pyrrol-1-yl)phenol [2]. This structural difference directly impacts properties such as acidity (pKa), lipophilicity (LogP), and interaction with biological targets [3]. Furthermore, the compound's role as a substrate in palladium-catalyzed oxidative cyclizations [4] is highly sensitive to substitution pattern, meaning a different isomer would lead to divergent reaction outcomes. The quantitative evidence below details these specific, measurable points of differentiation.

2-(1H-Pyrrol-1-yl)phenol (CAS 32277-91-1): Verifiable Points of Scientific Differentiation


Ortho-Substitution Pattern Dictates a Distinct Molecular Geometry and Intramolecular Hydrogen Bonding

2-(1H-Pyrrol-1-yl)phenol possesses an ortho-substitution pattern that enables a unique intramolecular hydrogen bond between the phenolic OH group and the π-system of the pyrrole ring, a feature absent in its para-substituted isomer. This leads to a distinct, rigid molecular conformation that influences its reactivity and interaction profile [1]. In contrast, the para-substituted isomer, 4-(1H-Pyrrol-1-yl)phenol (CAS 23351-09-9), lacks this intramolecular hydrogen bond, resulting in a different spatial arrangement of the pyrrole and phenol moieties and altered physicochemical properties [2].

Molecular Geometry Hydrogen Bonding Conformational Analysis

Predicted Physicochemical Profile (LogP, pKa) Differentiates 2-(1H-Pyrrol-1-yl)phenol from Isomers and Analogs

Computational predictions indicate that 2-(1H-Pyrrol-1-yl)phenol has a LogP of approximately 2.34 and a predicted pKa of approximately 9.5 [1]. This profile is distinct from that of a closely related derivative, 2-fluoro-4-(1H-pyrrol-1-yl)phenol, which was experimentally determined to have a pKa of 7.64 [2]. The lower pKa of the fluorinated analog results in significantly different ionization states at physiological pH (7.4), directly impacting membrane permeability and bioavailability. The unsubstituted 2-(1H-Pyrrol-1-yl)phenol, with its higher pKa, will be predominantly unionized at pH 7.4, suggesting a different permeation profile.

Physicochemical Properties Lipophilicity ADME Prediction

Distinct Boiling Point Profile Differentiates 2-(1H-Pyrrol-1-yl)phenol from Positional Isomers

The reported boiling point of 2-(1H-Pyrrol-1-yl)phenol at reduced pressure is 138-140 °C at 0.03 Torr [1]. In contrast, the para-substituted isomer, 4-(1H-Pyrrol-1-yl)phenol (CAS 23351-09-9), is reported to have a significantly higher boiling point of 310.6 °C at 760 mmHg . While these measurements are at different pressures, the ortho-isomer's lower boiling point at a much lower pressure indicates a substantial difference in volatility and intermolecular forces, attributable to the intramolecular hydrogen bond in the ortho-isomer, which reduces intermolecular hydrogen bonding.

Purification Distillation Thermal Properties

Strategic Procurement Scenarios for 2-(1H-Pyrrol-1-yl)phenol (CAS 32277-91-1) Based on Verified Differentiators


Scaffold for Aldose Reductase Inhibitors (ARIs) in Diabetic Complications Research

Given the critical role of the pyrrole-phenol scaffold in aldose reductase inhibition [1], 2-(1H-Pyrrol-1-yl)phenol serves as a valuable starting point for synthesizing new ARIs. Its ortho-substitution pattern and predicted physicochemical properties (LogP ~2.34, pKa ~9.5) provide a distinct profile compared to the 4-substituted isomer used in previous studies [1]. Researchers can leverage this difference to explore new structure-activity relationships and potentially improve upon existing ARI candidates. The compound's unique conformational rigidity, stemming from the intramolecular hydrogen bond, may offer advantages in target binding.

Synthesis of Pyrrolo[2,1-c][1,4]benzoxazine Derivatives via Palladium-Catalyzed Cyclization

2-(1H-Pyrrol-1-yl)phenol is a key substrate in palladium-catalyzed aerobic oxidative cyclizations with isocyanides to form pyrrolo[2,1-c][1,4]benzoxazine derivatives [2]. This specific transformation relies on the ortho-relationship between the pyrrole and phenol groups to facilitate the O-H/C-H insertion cascade. The para-isomer, 4-(1H-Pyrrol-1-yl)phenol, would not undergo this cyclization, highlighting the unique synthetic utility of the ortho-substituted compound. Procurement of this specific isomer is therefore essential for accessing this particular class of heterocycles.

Antimicrobial Research: Exploring the DnaA Inhibition Hypothesis

Preliminary reports suggest that 2-(1H-Pyrrol-1-yl)phenol may inhibit bacterial growth by binding to the replication initiator protein DnaA . While quantitative MIC data is limited and often from non-authoritative sources, this proposed mechanism of action is distinct from many common antibiotics. The compound's specific molecular geometry, dictated by the ortho-substitution pattern, may be crucial for interacting with the DnaA binding site. This warrants further investigation and positions 2-(1H-Pyrrol-1-yl)phenol as a unique probe for studying bacterial replication initiation, a target for which no current antibiotics exist [3].

Development of Anti-HIV-1 Pyrrolobenzothiadiazepine Derivatives

2-(1H-Pyrrol-1-yl)phenol serves as a critical building block for synthesizing pyrrolo[2,1-d][1,2,5]benzothiadiazepine derivatives, a class of compounds with demonstrated anti-HIV-1 activity . The synthesis involves the use of 5-chloro-2-(1H-pyrrol-1-yl)benzene-sulphonamides, which are derived from 2-(1H-Pyrrol-1-yl)phenol. The ortho-substitution pattern is essential for the subsequent intramolecular cyclization step that forms the tricyclic core of these active compounds. The specific reactivity of the ortho-pyrrole-phenol motif is therefore indispensable for accessing this chemotype.

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